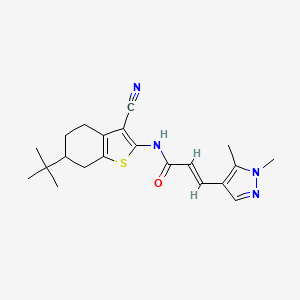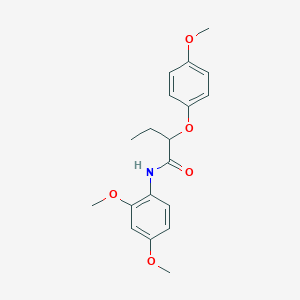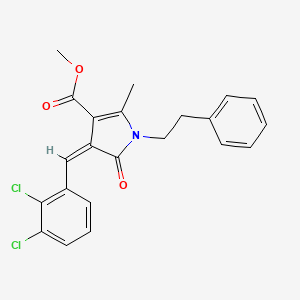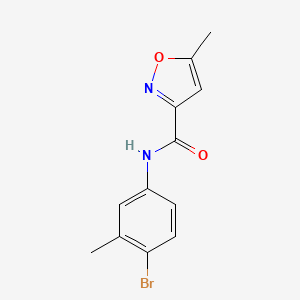
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by the presence of multiple functional groups, including cyano and acrylamide functionalities, within complex heterocyclic structures. These types of compounds are of interest due to their diverse chemical and physical properties, which make them valuable for various scientific and industrial applications.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of heterocyclic carbaldehydes with cyanoacetamide derivatives in the presence of basic conditions. For example, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved in 90% yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using NMR spectroscopy and single-crystal X-ray diffraction, providing detailed insights into the atomic arrangement and bonding patterns. These techniques have been pivotal in confirming the structures of synthesized compounds, as seen in the study by Kariuki et al. (2022).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including interactions with nitrogen nucleophiles to afford regioselectively various derivatives. For instance, the behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine has been extensively studied, leading to the formation of isoxazole, pyrazole, and pyrimidine derivatives, respectively (Bondock, Tarhoni, & Fadda, 2011).
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide and related compounds have been utilized in catalytic asymmetric synthesis. For example, acrylamides derived from 3,5-dimethyl-1H-pyrazole were employed in asymmetric [3+2] cycloaddition with allenoates, facilitated by dipeptide-derived phosphines. This innovative approach yielded regiospecific [3+2]-annulation products with excellent yields and moderate enantioselectivities, demonstrating the compound's utility in creating complex molecular architectures with precise stereochemical control (Han et al., 2011).
Heterocyclic Compound Synthesis
The compound has also been applied in the synthesis of heterocyclic compounds. The versatility of related enaminonitrile structures has been showcased in reactions with various C,O- and C,N-binucleophiles to produce pyranones, fused pyranones, pyridones, and other heterocyclic frameworks. These reactions underscore the potential of such compounds in the efficient construction of diverse heterocyclic systems, which are fundamental scaffolds in many pharmaceuticals and agrochemicals (Bondock et al., 2014).
Antitumor Activity and Molecular Docking
Furthermore, compounds synthesized from similar structures have demonstrated significant antitumor activities. For instance, novel pyrimidiopyrazole derivatives have shown outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking studies further highlighted these compounds' potential interaction with biological targets, indicating their relevance in designing new therapeutic agents (Fahim et al., 2019).
Polymer Chemistry Applications
In polymer chemistry, derivatives of 3,5-dimethyl-1H-pyrazole-1-carbodithioates, closely related to the queried compound, have been employed as RAFT agents for controlled polymerization. These agents exhibit broad applicability across various monomers, enabling the production of polymers with low dispersities and high-end group fidelity. Such advancements in RAFT polymerization highlight the importance of these compounds in developing new materials with tailored properties (Gardiner et al., 2016).
Small Molecule Fixation
Additionally, related bifunctional frustrated Lewis pairs have been used for small molecule fixation, reacting with carbon dioxide and other small molecules to form adducts. This application is crucial in environmental chemistry and materials science, offering pathways to capture and utilize carbon dioxide and related small molecules in chemical synthesis (Theuergarten et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-13-14(12-23-25(13)5)6-9-19(26)24-20-17(11-22)16-8-7-15(21(2,3)4)10-18(16)27-20/h6,9,12,15H,7-8,10H2,1-5H3,(H,24,26)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMORRVQWSRTGI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)

![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)
![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)


![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

